2-(Bromomethyl)-7-methylnaphthalene
Overview
Description
“2-(Bromomethyl)-7-methylnaphthalene” is a brominated organic compound. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon (PAH) with two fused benzene rings . The “2-(Bromomethyl)” part indicates that a bromomethyl group (-CH2Br) is attached to the second carbon of the naphthalene structure .
Molecular Structure Analysis
The molecular structure of “this compound” can be deduced from its name. It consists of a naphthalene core, which is a flat, aromatic hydrocarbon made up of two fused benzene rings . Attached to the second carbon of the naphthalene structure is a bromomethyl group (-CH2Br) .Scientific Research Applications
Synthesis of Polymeric Materials
2-(Bromomethyl)-7-methylnaphthalene and related compounds play a crucial role in the synthesis of advanced polymer materials. For instance, 2-methylnaphthalene is key in synthesizing 2,6-dimethylnaphthalene, a precursor for polyethylenenaphthalate, an advanced polymer material. Studies like Nie et al. (2012) have explored the shape-selective methylation of 2-methylnaphthalene with methanol in H-ZSM-5 pores, highlighting its importance in polymer synthesis (Nie et al., 2012).
Environmental Applications
The environmental implications of brominated methylnaphthalenes have been explored, particularly in the context of atmospheric pollution and secondary organic aerosol (SOA) formation. Huang et al. (2019) investigated the gas-phase oxidation of methylnaphthalene and its contribution to SOA during haze events in Beijing, indicating its environmental impact and potential applications in environmental monitoring and control (Huang et al., 2019).
Catalysis and Chemical Reactions
Methylnaphthalenes, including this compound, are also significant in catalysis and various chemical reactions. Studies like Zhao et al. (2010) have explored the methylation of 2-methylnaphthalene with methanol over modified HZSM-5 catalysts, revealing insights into catalytic processes and reaction mechanisms (Zhao et al., 2010).
Pharmaceutical and Medicinal Chemistry
In pharmaceutical research, compounds like this compound are used as intermediates in the synthesis of various drugs. For example, Xu and He (2010) discussed the synthesis of 2-bromo-6-methoxynaphthalene, an important intermediate in the preparation of non-steroidal anti-inflammatory agents (Wei-Ming Xu & Hong-Qiang He, 2010).
Properties
IUPAC Name |
2-(bromomethyl)-7-methylnaphthalene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Br/c1-9-2-4-11-5-3-10(8-13)7-12(11)6-9/h2-7H,8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHMXZPSETPCSJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=CC(=C2)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Br | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501293803 | |
Record name | 2-(Bromomethyl)-7-methylnaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501293803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52988-17-7 | |
Record name | 2-(Bromomethyl)-7-methylnaphthalene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52988-17-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Bromomethyl)-7-methylnaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501293803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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